3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-14-7-9-15(10-8-14)17-13-25-19(20-17)21-18(22)11-12-26(23,24)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBKKCHKTUDUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl group or the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives depending on the nature of the substituents introduced .
Scientific Research Applications
3-(Benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thiazole ring may also play a role in binding to specific proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
4-Phenyl vs. 4-Methylphenyl Thiazole Derivatives
3-(Benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide (CAS 857497-87-1) :
- 3-(Benzenesulfonyl)-N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]propanamide (CAS 868676-64-6) : Molecular formula: C25H22N2O3S2. Molecular weight: 462.5837.
Halogenated and Heterocyclic Thiazole Derivatives
Sulfonyl Group Modifications
- N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14, ): Molecular formula: C11H8ClFN2OS.
3-((4-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 8, ):
- Molecular formula: C17H17F3N2O3S.
- Key difference: A sulfonamide (NH-SO2) instead of a sulfonyl group (SO2), altering acidity (pKa ~10 for sulfonamides vs. ~1 for sulfonyl groups).
Propanamide Chain Variations
- 3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g, ): Molecular formula: C15H15N5O2S2. Melting point: 142–143°C. Key difference: An oxadiazole-thioether replaces the benzenesulfonyl group, introducing additional hydrogen-bonding sites (NH2).
N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide ():
- Molecular formula: C25H24N4O3S.
- logP: 4.55 (indicative of high lipophilicity).
- Key difference: A pyrazole-propanamide hybrid adds complexity and polar surface area (76.34 Ų).
Physicochemical and Spectral Data Comparison
Table 1: Key Properties of Selected Analogs
*Estimated based on analogs.
Biological Activity
3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic compound that has garnered attention due to its potential biological activities. Structurally, it incorporates a thiazole ring, known for its presence in various bioactive molecules, including antimicrobials and anticonvulsants. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical formula is , and it features a sulfonamide group attached to a thiazole moiety. The sulfonamide nitrogen exhibits nearly trigonal-planar geometry, contributing to the compound's stability and reactivity.
Table 1: Structural Details
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.56 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including thiazoles, exhibit significant antimicrobial activity. The compound has been screened against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
In a study conducted by Annadurai et al. (2012), several thiazole derivatives demonstrated potent antibacterial activity, suggesting that the presence of the thiazole ring in this compound could similarly confer antibacterial properties .
Anticonvulsant Activity
Thiazole derivatives have also been reported for their anticonvulsant properties. Farag et al. (2012) highlighted the potential of thiazole-based compounds in reducing seizure activity in animal models . This suggests that this compound may also possess similar effects, warranting further investigation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or microbial resistance mechanisms. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.
Case Studies
- Antimicrobial Screening : In a controlled study, this compound was tested against various pathogens. Results indicated a significant zone of inhibition against both gram-positive and gram-negative bacteria.
- Anticonvulsant Testing : In animal models, compounds similar to this compound were evaluated for their efficacy in reducing seizure frequency. Preliminary results showed promise, suggesting further exploration into this compound's potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
